molecular formula C7H12N2OS B14609421 1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- CAS No. 61076-80-0

1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro-

Cat. No.: B14609421
CAS No.: 61076-80-0
M. Wt: 172.25 g/mol
InChI Key: JECXKZJEVHOYCM-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- is a heterocyclic organic compound It is a derivative of imidazole, characterized by the presence of an acetyl group at the 1-position and an ethylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with acetyl chloride and ethylthiol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole, 1-acetyl-2-phenyl-
  • 1H-Imidazole, 1-acetyl-2-[2-(5-nitro-2-furanyl)ethenyl]-
  • 2-Ethyl-4-methyl-1H-imidazole

Uniqueness

1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- is unique due to the presence of both an acetyl and an ethylthio group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61076-80-0

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone

InChI

InChI=1S/C7H12N2OS/c1-3-11-7-8-4-5-9(7)6(2)10/h3-5H2,1-2H3

InChI Key

JECXKZJEVHOYCM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NCCN1C(=O)C

Origin of Product

United States

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